

Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2-oxoindoline-3-carbaldehyde

CAS No.: 23872-23-3

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-2-oxoindoline-3-carbaldehyde**

Authored by: A Senior Application Scientist

This document provides a comprehensive spectroscopic analysis of **4-Chloro-2-oxoindoline-3-carbaldehyde**, a key heterocyclic intermediate in medicinal chemistry and materials science. Our approach integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural profile. This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's structural and electronic properties for synthesis, quality control, and further functionalization.

The oxindole scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. The specific substitution pattern of a 4-chloro group and a 3-carbaldehyde moiety introduces unique electronic and steric features, making precise structural confirmation essential. This guide moves beyond simple data presentation to explain the causal relationships between molecular structure and spectroscopic output, providing field-proven insights into data acquisition and interpretation.

Figure 2: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Methodology:

- **Instrument Preparation:** Ensure the FTIR spectrometer is purged and stable. The Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.
- **Background Collection:** A background spectrum is collected. This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be digitally subtracted from the sample spectrum.

- **Sample Application:** A small amount (1-2 mg) of the solid **4-Chloro-2-oxindoline-3-carbaldehyde** is placed directly onto the center of the ATR crystal.
- **Data Acquisition:** The anvil is lowered to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. The sample spectrum is then acquired using the same parameters as the background scan.
- **Data Processing:** The resulting spectrum is automatically ratioed against the background. A baseline correction and, if necessary, an ATR correction algorithm are applied to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For this molecule, the spectrum is expected to show signals for the amide proton, the aldehyde proton, and the three aromatic protons.

Proton Assignment	Chemical Shift (δ , ppm) (DMSO- d_6)	Multiplicity	Coupling Constant (J, Hz)	Integration
NH	~11.5 - 11.0	s (broad)	-	1H
CHO	~10.0	s	-	1H
H-7	~7.8	d	~8.0	1H
H-5	~7.6	d	~8.0	1H
H-6	~7.2	t	~8.0	1H

Interpretation and Experimental Causality:

- **NH Proton:** The amide proton is typically the most deshielded proton (excluding the aldehyde), appearing as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its position far downfield (~11.2 ppm) is characteristic of an indole-like NH.
- **Aldehyde Proton:** The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp^2 carbon, resulting in a sharp singlet at ~10.0 ppm.
- **Aromatic Protons:** The three aromatic protons form a coupled system. H-7 and H-5 are ortho to the electron-withdrawing chloro and lactam groups, respectively, and are thus shifted downfield. H-6, situated between them, appears as a triplet due to coupling with both H-5 and H-7. The ortho coupling constant is typically around 8.0 Hz.

Figure 3: ^1H NMR chemical shift assignments for the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 9 carbon atoms, 9 distinct signals are expected.

Carbon Assignment	Chemical Shift (δ, ppm) (DMSO-d ₆)
C=O (Aldehyde)	~185
C=O (Lactam)	~175
C-7a	~140
C-4	~135
C-6	~130
C-5	~125
C-7	~122
C-3a	~120
C-3	~115

Interpretation and Experimental Causality:

The two carbonyl carbons are the most deshielded, appearing furthest downfield. The aldehyde carbonyl carbon is typically found at a higher chemical shift than the amide carbonyl. The aromatic carbons appear in the 115-140 ppm range. The carbon bearing the chlorine (C-4) is significantly deshielded due to the electronegativity of the halogen. The quaternary carbons (C-3, C-3a, C-4, C-7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the standard procedure for preparing a sample for high-resolution NMR analysis.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **4-Chloro-2-oxoindoline-3-carbaldehyde**.
- **Solvent Selection:** Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.
- **Homogenization:** Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.
- **¹H Spectrum Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

- ¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Formula: C₉H₆ClNO₂ Monoisotopic Mass: 195.0087 Da

Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule, [M+H]⁺, at m/z 196.0160.

A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion region will show two peaks:

- M peak: corresponding to the molecule with ³⁵Cl.
- M+2 peak: corresponding to the molecule with ³⁷Cl, with an intensity of approximately one-third of the M peak.

This characteristic 3:1 ratio for the M and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.

Plausible Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization, the molecular ion (M⁺) is more prone to fragmentation.

m/z (Proposed)	Ion Structure
195/197	[M] ⁺ (Molecular Ion)
166/168	[M - CHO] ⁺
138/140	[M - CHO - CO] ⁺
103	[M - CHO - CO - Cl] ⁺ or [C ₇ H ₄ N] ⁺

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F1 [label="[C8H5ClNO]+ \nm/z 166/168"];
F2 [label="[C7H5ClN]+ \nm/z 138/140"];
F3 [label="[C7H5N]+ \nm/z 103"];
```

```
M -> F1 [label="- CH0"];  
F1 -> F2 [label="- C0"];  
F2 -> F3 [label="- Cl"];  
}
```

Figure 4: Proposed mass spectrometry fragmentation pathway under EI.

Protocol: Acquiring an LC-MS (ESI) Spectrum

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.
- **Chromatography:** Inject the sample into an HPLC system. A typical setup would use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation). While chromatography is not strictly necessary for direct infusion, it ensures sample purity.
- **Ionization:** The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to the nebulizer needle, creating a fine spray of charged droplets.
- **Mass Analysis:** The desolvated ions are guided into the mass analyzer (e.g., TOF or Orbitrap). A full scan spectrum is acquired in positive ion mode over a relevant m/z range (e.g., 50-500).

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating and unambiguous confirmation of the structure of **4-Chloro-2-oxoindoline-3-carbaldehyde**.

- IR spectroscopy confirms the presence of the key functional groups: an amide lactam, an aldehyde, an aromatic ring, and a C-Cl bond.
- ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the relative positions of all atoms. The chemical shifts and coupling constants are fully consistent with the proposed structure.
- Mass spectrometry confirms the molecular weight and elemental composition (via HRMS). The characteristic 3:1 isotopic pattern for the molecular ion provides definitive evidence for the presence of one chlorine atom.

The collective data from these orthogonal techniques leaves no ambiguity as to the identity and structure of the compound, providing the high level of confidence required for research and development applications.

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